(3R)-3-[4-(trifluoromethyl)phenyl]morpholine
CAS No.:
Cat. No.: VC15752702
Molecular Formula: C11H12F3NO
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12F3NO |
|---|---|
| Molecular Weight | 231.21 g/mol |
| IUPAC Name | (3R)-3-[4-(trifluoromethyl)phenyl]morpholine |
| Standard InChI | InChI=1S/C11H12F3NO/c12-11(13,14)9-3-1-8(2-4-9)10-7-16-6-5-15-10/h1-4,10,15H,5-7H2/t10-/m0/s1 |
| Standard InChI Key | CKCJOQMDMYPVKX-JTQLQIEISA-N |
| Isomeric SMILES | C1COC[C@H](N1)C2=CC=C(C=C2)C(F)(F)F |
| Canonical SMILES | C1COCC(N1)C2=CC=C(C=C2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. The stereochemistry at the 3-position is exclusively R-configured, which critically influences its biological interactions .
Key Structural Attributes:
Physicochemical Characteristics
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Lipophilicity: The trifluoromethyl group enhances lipophilicity (), improving membrane permeability .
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Solubility: Limited aqueous solubility due to hydrophobic aromatic and trifluoromethyl groups; soluble in polar organic solvents (e.g., acetonitrile, DMF).
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Thermal Stability: Stable at room temperature but may degrade under prolonged exposure to moisture or acidic conditions .
Synthesis Methods
Classical Synthetic Routes
The synthesis typically involves multi-step sequences starting from commercially available precursors:
Route 1: Ring-Closing Strategy
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Formation of the Morpholine Core: Reacting 2-aminoethanol derivatives with epichlorohydrin under basic conditions .
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Introduction of the Trifluoromethylphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution using 4-(trifluoromethyl)phenylboronic acid .
Example Reaction:
Route 2: Chiral Resolution
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Kinetic Resolution: Using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation) to isolate the R-enantiomer .
Advanced Methodologies
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SuFEx (Sulfur Fluoride Exchange) Chemistry: Enables efficient trifluoromethylation under mild conditions, as demonstrated in recent protocols .
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Flow Chemistry: Enhances yield (up to 85%) and reduces side products through precise control of reaction parameters .
Applications in Pharmaceutical Chemistry
Role in Aprepitant Synthesis
(3R)-3-[4-(Trifluoromethyl)phenyl]morpholine serves as a key intermediate in the production of aprepitant, a neurokinin-1 (NK1) receptor antagonist used to prevent chemotherapy-induced nausea .
Synthetic Pathway to Aprepitant:
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Suzuki Coupling: The morpholine derivative reacts with 4-fluorophenylboronic acid to install the aryl group .
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Chiral Induction: Stereocontrol is achieved via asymmetric catalysis, ensuring the desired (2R,3S) configuration in the final API .
Broader Medicinal Chemistry Applications
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Tachykinin Receptor Antagonists: Structural analogs show promise in treating pain and central nervous system disorders .
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Prodrug Development: The morpholine ring’s metabolic stability makes it a candidate for prodrug formulations .
Biological Activity and Mechanism
ADME Properties
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Absorption: High oral bioavailability due to lipophilicity .
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Metabolism: Hepatic oxidation of the morpholine ring, yielding inactive metabolites .
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Excretion: Primarily renal (60–70%), with minor fecal elimination .
Analytical Characterization
Spectroscopic Data
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NMR:
Chromatographic Methods
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